molecular formula C30H20N6O8 B1294434 N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine CAS No. 3283-05-4

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

Cat. No. B1294434
CAS RN: 3283-05-4
M. Wt: 592.5 g/mol
InChI Key: XEUNCVYZWDLKKR-UHFFFAOYSA-N
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Description

The compound "N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine" is a derivative of benzene-1,4-diamine with nitrophenyl groups attached to the nitrogen atoms. While the provided papers do not directly discuss this specific compound, they do provide insights into the properties and behaviors of structurally related compounds. For instance, the redox behavior of N,N,N',N'-tetrakis(4-aminophenyl)benzidine and its derivatives has been studied, indicating the stability of higher ions and complex redox behavior . Similarly, the synthesis and structural studies of N1,N1,N4,N4-Tetrakis(dibenzylphosphino)benzene-1,4-diamine and its transition metal chemistry have been explored .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of a diamine precursor with other reagents to introduce various substituents. For example, N1,N1,N4,N4-Tetrakis(dibenzylphosphino)benzene-1,4-diamine was synthesized by reacting a precursor with benzylmagnesium chloride, yielding moderate results . This suggests that the synthesis of "N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine" could potentially involve similar strategies, such as nitration reactions or direct substitution if a suitable diamine precursor is available.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FTIR, NMR, and X-ray diffraction . These studies reveal the geometry and electronic structure of the molecules, which are crucial for understanding their reactivity and properties. For the compound , similar analytical methods would likely be employed to elucidate its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes redox behavior and the ability to form coordination complexes with transition metals . The presence of nitro groups in "N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine" would likely influence its reactivity, potentially making it a good electron acceptor and affecting its redox properties. The study of similar compounds indicates that the formation of cation radicals and higher charged species is possible .

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as their liquid crystalline behavior and smectogenic properties, have been investigated . The introduction of different substituents can significantly affect these properties. The chemical properties, including luminescence sensing and selective recognition abilities, have also been explored in coordination polymers based on related structural motifs . The fluorinated derivatives of related compounds have shown promising optical properties, which could be relevant for the compound .

properties

IUPAC Name

1-N,1-N,4-N,4-N-tetrakis(4-nitrophenyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N6O8/c37-33(38)27-13-5-23(6-14-27)31(24-7-15-28(16-8-24)34(39)40)21-1-2-22(4-3-21)32(25-9-17-29(18-10-25)35(41)42)26-11-19-30(20-12-26)36(43)44/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUNCVYZWDLKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])N(C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062950
Record name N,N,N',N'-Tetrakis(4-nitrophenyl)-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

CAS RN

3283-05-4
Record name N1,N1,N4,N4-Tetrakis(4-nitrophenyl)-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3283-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003283054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N,N',N'-Tetrakis(4-nitrophenyl)-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)
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